8-(benzyl(methyl)amino)-7-(2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
8-(benzyl(methyl)amino)-7-(2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a complex substitution pattern. Its structure features a benzyl(methyl)amino group at the 8-position and a 2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl moiety at the 7-position of the purine core.
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2S/c1-15-13-16(2)25-21(24-15)33-12-11-30-18-19(28(4)23(32)29(5)20(18)31)26-22(30)27(3)14-17-9-7-6-8-10-17/h6-10,13H,11-12,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIORSHGOSFWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(benzyl(methyl)amino)-7-(2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.48 g/mol. The structure features a purine core substituted with various functional groups that may influence its biological activity.
Anticonvulsant Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticonvulsant properties. For instance, N'-benzyl 2-amino acetamides have shown effective activity in maximal electroshock seizure (MES) models, with ED(50) values ranging from 13 to 21 mg/kg . This suggests that the benzyl and pyrimidine substituents may enhance anticonvulsant efficacy.
Antiviral Activity
Compounds containing pyrimidine derivatives have been noted for their antiviral properties. A study highlighted that modifications at specific positions on the pyrimidine ring significantly enhanced reverse transcriptase inhibitory activity . This suggests that the incorporation of a 4,6-dimethylpyrimidin-2-yl group in our compound could potentially confer similar antiviral benefits.
Inhibition of Enzymatic Activity
The compound's structure may allow it to act as an inhibitor of various enzymes involved in metabolic pathways. For example, certain purine derivatives have been investigated for their ability to inhibit kinases and phosphodiesterases, which are crucial in cellular signaling pathways. The presence of the thioether linkage could further enhance binding affinity towards these targets.
Case Studies
- Anticonvulsant Efficacy : A study demonstrated that derivatives of benzyl-substituted compounds were effective in reducing seizure frequency in rodent models . The mechanism was attributed to modulation of sodium channels and enhancement of slow inactivation properties.
- Antiviral Screening : Another study evaluated a series of pyrimidine-containing compounds against viral strains and found significant inhibition at low micromolar concentrations . The presence of the dimethylpyrimidinyl moiety was crucial for enhancing antiviral potency.
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds revealed substantial plasma protein binding (approximately 34%), indicating potential for prolonged action and bioavailability .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations
- At the 7-Position: Target Compound: Contains a 2-((4,6-dimethylpyrimidin-2-yl)thio)ethyl group, introducing a sulfur atom and a pyrimidine ring. This may enhance hydrophobic interactions or participate in hydrogen bonding. Analog 1: 8-(benzyl(methyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 899724-78-8) features a phenoxy-hydroxypropyl chain, which increases polarity but may reduce membrane permeability .
- At the 8-Position: Target Compound: The benzyl(methyl)amino group introduces a bulky, lipophilic substituent, which may improve binding to hydrophobic pockets in target proteins. Analog 3: 8-Amino-1,3-dimethylpurine-2,6-dione (theophylline derivative) retains a simple amino group, offering minimal steric hindrance but weaker receptor affinity .
Molecular Weight and Complexity
- The target compound’s molecular weight is expected to exceed 450 Da (based on structural analogs), making it larger than simpler purine-diones like 8-amino-1,3-dimethylpurine-2,6-dione (MW: ~209 Da) . This increased size may impact bioavailability or metabolic stability.
Kinase Inhibition Potential
- Target Compound : The pyrimidinylthioethyl group resembles motifs in kinase inhibitors (e.g., PDK1 inhibitors from Merck and Boehringer Ingelheim). The sulfur atom and pyrimidine ring may mimic ATP-binding interactions, though IC50 values are unavailable .
- Analog 4: Boehringer Ingelheim’s purine derivatives (e.g., XXXIII) exhibit PDK1 inhibition with nanomolar IC50 values. Substitutions at the 7- and 8-positions are critical for potency .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
